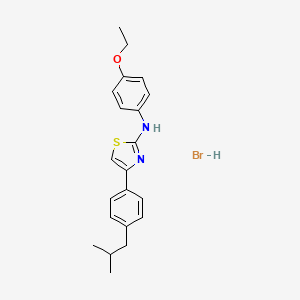
N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as compound 1, is a thiazole derivative that has shown promising results in scientific research for its potential use in various fields.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 involves the inhibition of various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. By inhibiting these pathways, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can reduce inflammation, induce apoptosis, and suppress cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 have been studied extensively. In vitro studies have shown that N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In vivo studies have shown that N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can reduce tumor growth, reduce neuroinflammation, and improve memory function.
実験室実験の利点と制限
One of the advantages of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 is its high potency and selectivity towards its target proteins. This allows for a lower dosage requirement and reduces the risk of off-target effects. However, one of the limitations of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 is its poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1. One direction is to optimize the synthesis method to improve the yield and purity of the N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 in vivo to better understand its efficacy and safety. Additionally, the potential use of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 in combination with other drugs or therapies should be explored to enhance its therapeutic effects. Finally, the development of novel analogs of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 with improved solubility and potency should be pursued.
合成法
The synthesis of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 involves the reaction of 4-isobutylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base to form the intermediate product, which is then reacted with 2-bromoacetophenone to yield the final product. The synthesis method has been optimized to obtain a high yield of pure N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1.
科学的研究の応用
Compound 1 has been studied for its potential use in various fields, including cancer therapy, inflammation, and neurological disorders. In cancer therapy, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS.BrH/c1-4-24-19-11-9-18(10-12-19)22-21-23-20(14-25-21)17-7-5-16(6-8-17)13-15(2)3;/h5-12,14-15H,4,13H2,1-3H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUXKBDQJNYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)CC(C)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5612147 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)
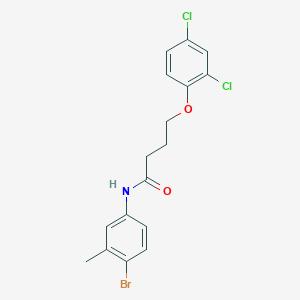
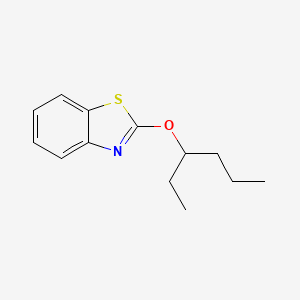
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
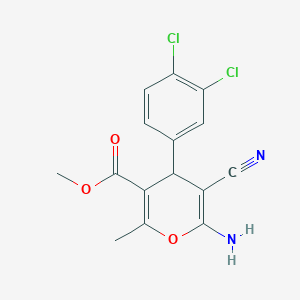
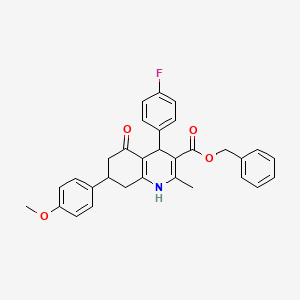
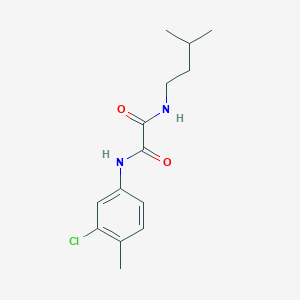
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

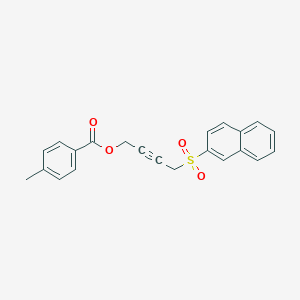
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
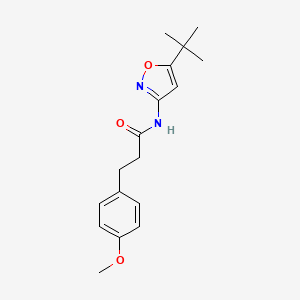
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)